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molecular formula C13H19NO5 B2785396 4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene CAS No. 91681-38-8

4-(2,2-Diethoxyethoxy)-1-methyl-2-nitrobenzene

Cat. No. B2785396
M. Wt: 269.297
InChI Key: WHLMZNXWRBUHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558043

Procedure details

A mixture of 15.3 g (0.1 mole) of 4-methyl-3-nitrophenol, 16.8 g (0.11 mole) of chloroacetaldehyde diethyl acetal, 20.7 g (0.15 mole) of ground potassium carbonate, 4.5 g (30 mmole) of sodium iodide and 100 ml of dimethylformamide is boiled under reflux for 12 hours. The whole is subsequently filtered with suction, the residue is washed with dimethylformamide and the solution is concentrated by evaporation in vacuo. Chromatography of the residue over silica gel (methylene chloride) and subsequent distillation of the pure fractions (105°-110°/6.10-2 torr) yields 2-(4-methyl-3-nitrophenoxy)-acetaldehyde diethyl acetal in the form of a yellowish oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16]Cl)[CH3:13].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C)C=O>[CH2:12]([O:14][CH:15]([O:18][CH2:19][CH3:20])[CH2:16][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)[CH3:13] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)OC(CCl)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The whole is subsequently filtered with suction
WASH
Type
WASH
Details
the residue is washed with dimethylformamide
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated by evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
Chromatography of the residue over silica gel (methylene chloride) and subsequent distillation of the pure fractions (105°-110°/6.10-2 torr)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC(=C(C=C1)C)[N+](=O)[O-])OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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